ethyl 4-(2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate
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Overview
Description
The compound appears to contain several structural components including a dihydroquinoline, a thieno[3,2-d]pyrimidin, and a piperidine . Dihydroquinolines are a class of organic compounds that are derivatives of quinoline and have been studied for their potential bioactive properties . Thienopyrimidin is a heterocyclic compound that contains both sulfur and nitrogen in its structure . Piperidine is a common organic compound that consists of a six-membered ring containing five carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 3D structure of similar compounds can be analyzed using techniques like X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Dihydroquinolines can undergo a variety of reactions, including oxidation and reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of the various functional groups in the molecule .Scientific Research Applications
Heterocyclic Compound Synthesis
Synthesis of Pyrano and Pyrimidinone Derivatives
Research has focused on synthesizing diverse heterocyclic compounds due to their potential biological activities. For example, ethyl 1-amino-8,8-dimethyl-5-(piperidin-1-yl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxylate and related compounds have been synthesized through reactions with benzoyl isothiocyanate, leading to cyclization products with potential biological relevance (Paronikyan et al., 2016). These synthetic routes are essential for developing new pharmaceuticals and research tools.
Biological Activity and Drug Development
Central Nervous System (CNS) Activity
Compounds derived from related chemical structures have been investigated for their CNS activities. The manipulation of heterocyclic frameworks has produced compounds with effects on motor control in mice, suggesting potential applications in studying CNS disorders or developing treatments for related conditions (Hung, Janowski, & Prager, 1985).
Antimicrobial and Antibacterial Applications
Novel heterocycles, including piperidinyl thieno tetrahydroisoquinolines with attached or fused heterocycles, have been synthesized and tested for antimicrobial and antibacterial properties. Some of these compounds have shown promising activity against pathogenic strains, indicating potential for therapeutic applications (Zaki et al., 2021).
Mechanism of Action
Target of action
The compound contains a dihydroquinoline moiety, which is a structural feature found in many biologically active molecules . Dihydroquinoline derivatives have been shown to display a range of potent biological properties . .
Biochemical pathways
Again, without specific research, it’s hard to say which biochemical pathways this compound might affect. The dihydroquinoline moiety is a common feature in many natural products and pharmaceuticals, suggesting that it could potentially interact with a variety of biochemical pathways .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 4-[2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-oxothieno[3,2-d]pyrimidin-3-yl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4S2/c1-2-33-25(32)27-13-9-18(10-14-27)29-23(31)22-19(11-15-34-22)26-24(29)35-16-21(30)28-12-5-7-17-6-3-4-8-20(17)28/h3-4,6,8,11,15,18H,2,5,7,9-10,12-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFMBDGDEMAKSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)N4CCCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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